3-(3-Ethoxyphenyl)-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3-Ethoxyphenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a naphthyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-ethoxybenzaldehyde with 1-naphthylamine to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and ethyl acetoacetate under reflux conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(3-Ethoxyphenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound may interact with cellular pathways involved in inflammation or cancer cell proliferation, thereby exerting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(3-Chlorophenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(3-Bromophenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(3-Ethoxyphenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide lies in its ethoxyphenyl group, which imparts distinct electronic and steric properties compared to its analogs
Properties
CAS No. |
303107-67-7 |
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Molecular Formula |
C24H22N4O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-1-naphthalen-1-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H22N4O2/c1-3-30-19-11-6-10-18(14-19)22-15-23(27-26-22)24(29)28-25-16(2)20-13-7-9-17-8-4-5-12-21(17)20/h4-15H,3H2,1-2H3,(H,26,27)(H,28,29)/b25-16+ |
InChI Key |
ROPXMQXIEORRHC-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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